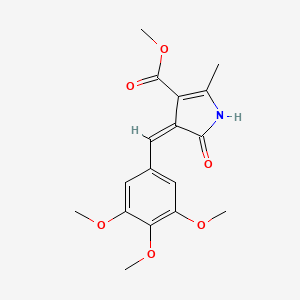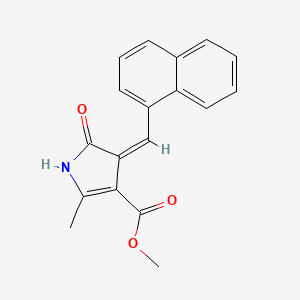
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,7-dihydroxy-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,7-dihydroxy-4H-chromen-4-one, commonly known as quercetin, is a flavonoid compound found in various plants and foods. It has gained significant attention in the scientific community due to its potential therapeutic properties and health benefits. In
Mecanismo De Acción
The mechanism of action of quercetin is complex and involves multiple pathways. It acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. Quercetin also modulates the expression of various genes and proteins involved in inflammation, cell proliferation, and apoptosis. It inhibits the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of inflammatory mediators. Quercetin also inhibits the activity of various kinases such as protein kinase C and mitogen-activated protein kinase, which are involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Quercetin has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve endothelial function, and reduce blood pressure. Quercetin has also been shown to improve insulin sensitivity and glucose metabolism, reduce cholesterol levels, and inhibit platelet aggregation. Quercetin has been shown to have anti-cancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Quercetin has several advantages for lab experiments. It is readily available, relatively inexpensive, and has low toxicity. Quercetin can be easily dissolved in water and organic solvents, making it suitable for various experimental conditions. However, quercetin has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability. Quercetin can also undergo oxidation and degradation under certain experimental conditions, which can affect its activity.
Direcciones Futuras
There are several future directions for research on quercetin. One area of research is the development of novel quercetin derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of quercetin in combination with other drugs or therapies for the treatment of various diseases. Further studies are also needed to elucidate the molecular mechanisms of quercetin and its effects on various signaling pathways. Overall, quercetin has great potential for the development of novel therapies for various diseases and warrants further investigation.
Métodos De Síntesis
Quercetin can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. The chemical synthesis method involves the reaction of resorcinol with phthalic anhydride, followed by the reaction with sodium hydroxide to produce quercetin. Enzymatic synthesis involves the use of enzymes such as laccase and tyrosinase to catalyze the reaction between phenolic compounds and catechol. Microbial synthesis involves the use of microorganisms such as Aspergillus niger and Escherichia coli to produce quercetin.
Aplicaciones Científicas De Investigación
Quercetin has been extensively studied for its potential therapeutic properties and health benefits. It has been shown to possess antioxidant, anti-inflammatory, anti-cancer, anti-viral, and anti-diabetic properties. Quercetin has been studied in vitro, in vivo, and in clinical trials for various diseases such as cancer, cardiovascular diseases, and diabetes.
Propiedades
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,7-dihydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O6/c18-10-6-12(19)16-15(7-10)23-8-11(17(16)20)9-1-2-13-14(5-9)22-4-3-21-13/h1-2,5-8,18-19H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDCAOLYTJYXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=COC4=CC(=CC(=C4C3=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5,7-dihydroxychromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5910653.png)

![4-[(1H-benzimidazol-2-ylthio)methyl]-5-methyl-2-furoic acid](/img/structure/B5910661.png)

![1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine](/img/structure/B5910672.png)
![7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one](/img/structure/B5910674.png)




![5-methyl-5-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-propyldihydro-2(3H)-furanone](/img/structure/B5910703.png)
![4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5910720.png)

![methyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarbodithioate](/img/structure/B5910748.png)